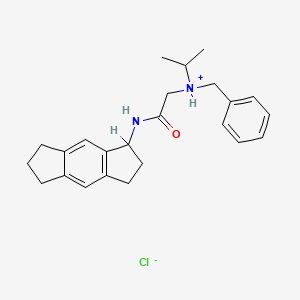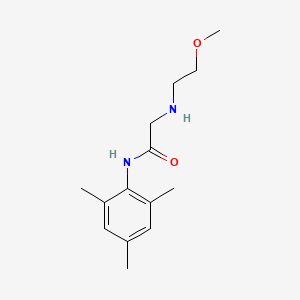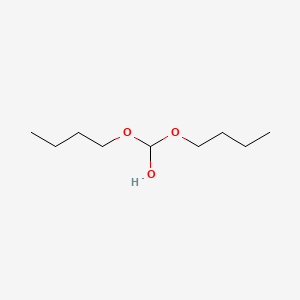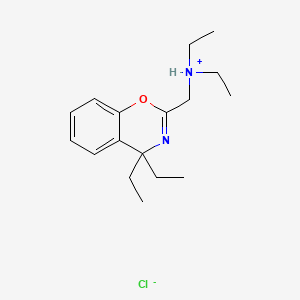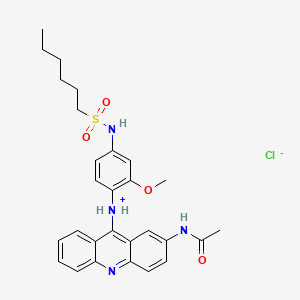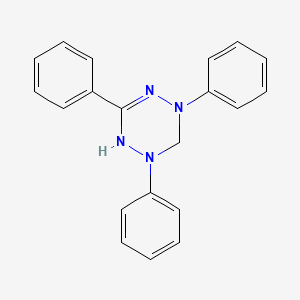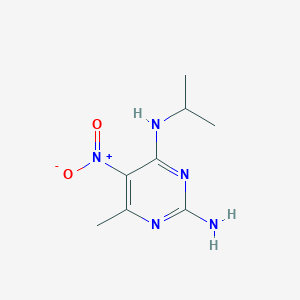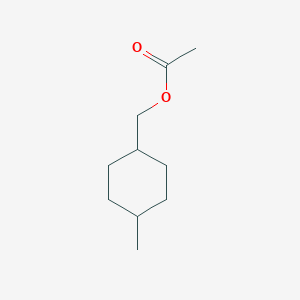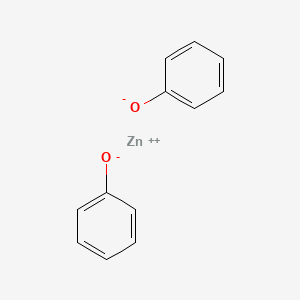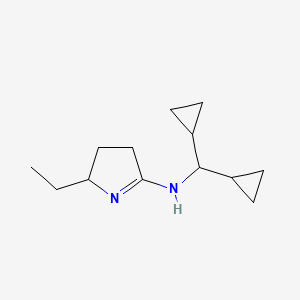![molecular formula C10H9ClN2S B13758232 N-Allyl-6-chlorobenzo[d]thiazol-2-amine](/img/structure/B13758232.png)
N-Allyl-6-chlorobenzo[d]thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Allyl-6-chlorobenzo[d]thiazol-2-amine is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of an allyl group and a chlorine atom attached to the benzothiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-6-chlorobenzo[d]thiazol-2-amine typically involves the reaction of 6-chlorobenzo[d]thiazol-2-amine with an allylating agent under suitable conditions. One common method involves the use of allyl bromide in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions may be tailored to meet industrial standards and regulatory requirements.
化学反応の分析
Types of Reactions
N-Allyl-6-chlorobenzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or modify the allyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide, thiourea, or primary amines.
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Dechlorinated products or modified allyl derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Industry: Utilized in the development of new materials, dyes, and pigments due to its unique chemical structure and reactivity.
作用機序
The mechanism of action of N-Allyl-6-chlorobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed antimicrobial and anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
6-Chlorobenzo[d]thiazol-2-amine: Lacks the allyl group but shares the benzothiazole core structure.
N-Allylbenzo[d]thiazol-2-amine: Similar structure but without the chlorine atom.
6-Nitrobenzo[d]thiazol-2-amine: Contains a nitro group instead of a chlorine atom.
Uniqueness
N-Allyl-6-chlorobenzo[d]thiazol-2-amine is unique due to the presence of both the allyl group and the chlorine atom, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C10H9ClN2S |
|---|---|
分子量 |
224.71 g/mol |
IUPAC名 |
6-chloro-N-prop-2-enyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C10H9ClN2S/c1-2-5-12-10-13-8-4-3-7(11)6-9(8)14-10/h2-4,6H,1,5H2,(H,12,13) |
InChIキー |
DLZPAAKLQYIJTF-UHFFFAOYSA-N |
正規SMILES |
C=CCNC1=NC2=C(S1)C=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


